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Compound of Interest

Compound Name: Clotiapine

Cat. No.: B1669249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine chemical

class.[1] First introduced in the 1970s, it has been utilized in several countries for the

management of psychotic disorders.[1] This technical guide provides an in-depth overview of

the chemical structure, physicochemical properties, and pharmacological profile of clotiapine,

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in drug development.

Chemical Structure and Identifiers
Clotiapine, with the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2]

[3]benzothiazepine, is a tricyclic compound characterized by a dibenzothiazepine core

structure.[1][4] This core is substituted with a chlorine atom and a methylpiperazinyl group,

which are crucial for its pharmacological activity.
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Identifier Value

IUPAC Name
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2]

[3]benzothiazepine[1][4]

SMILES String
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C

=C(C=C4)Cl[4]

CAS Number 2058-52-8[1][3]

PubChem CID 16351[4]

Molecular Formula C₁₈H₁₈ClN₃S[2]

Molecular Weight 343.87 g/mol [2]

Physicochemical Properties
The physicochemical properties of clotiapine influence its absorption, distribution, metabolism,

and excretion (ADME) profile, as well as its formulation characteristics.

Property Value

Melting Point 118-123 °C[5]

Boiling Point ~163.4 °C (rough estimate)[5]

Solubility
Slightly soluble in Chloroform, DMSO, and

Methanol[5]

pKa 7.22 ± 0.42 (Predicted)[5]

LogP 3.6[6]

Pharmacological Properties
Clotiapine is classified as an atypical antipsychotic, exerting its therapeutic effects through a

complex interaction with various neurotransmitter receptors in the central nervous system. Its

mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and

serotonin 5-HT2A receptors.
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Mechanism of Action
The antipsychotic efficacy of clotiapine is believed to stem from its ability to modulate

dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic

pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and

delusions. Simultaneously, its potent antagonism of 5-HT2A receptors may contribute to a

lower incidence of extrapyramidal side effects compared to typical antipsychotics and may also

have a beneficial effect on the negative symptoms of schizophrenia.[7]

Receptor Binding Profile
The following table summarizes the receptor binding affinities (Ki values) of clotiapine and

compares them with other atypical antipsychotics, clozapine and quetiapine. Lower Ki values

indicate higher binding affinity.

Receptor Clotiapine (Ki, nM) Clozapine (Ki, nM) Quetiapine (Ki, nM)

Dopamine D₂ ~125[8] 125[8] 160[8]

Serotonin 5-HT₂A High Affinity[7] 12[4] 304[9]

Serotonin 5-HT₂C High Affinity[7] 10[9] 17.95[9]

Serotonin 5-HT₃ High Affinity[7] 1.1[10] -

Serotonin 5-HT₆ High Affinity[7] 6.8[7] 10.60[9]

Serotonin 5-HT₇ High Affinity[7] 4[7] -

Histamine H₁ - 1.1[7] 11[9]

Muscarinic M₁ - 1.9[7] 120[8]

Adrenergic α₁ - 6.8[7] 19[9]

Adrenergic α₂ - 10[7] 84.41[9]

Note: Data for clotiapine is less extensively reported in direct comparative studies. The table

includes qualitative descriptions where specific Ki values were not available in the searched

literature. The values for clozapine and quetiapine are provided for comparative context.
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Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the

characterization of clotiapine.

Dopamine D₂ Receptor Binding Assay (Competitive
Radioligand Binding)
Objective: To determine the binding affinity (Ki) of clotiapine for the dopamine D₂ receptor.

Materials:

Receptor Source: Membranes from cells stably expressing the human dopamine D₂ receptor

(e.g., CHO or HEK293 cells).

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂/D₃ antagonist).

Non-specific Binding Control: Haloperidol or another potent D₂ antagonist at a high

concentration (e.g., 10 µM).

Test Compound: Clotiapine, dissolved in an appropriate solvent (e.g., DMSO) and serially

diluted.

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4.

Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester).

Procedure:

Membrane Preparation:

Culture and harvest cells expressing the D₂ receptor.

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

Wash the membrane pellet and resuspend in assay buffer. Determine protein

concentration.
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Assay Setup (in a 96-well plate):

Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and

membrane preparation.

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and

membrane preparation.

Compound Competition: Add assay buffer, radioligand, varying concentrations of

clotiapine, and membrane preparation.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120

minutes) to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound

from free radioligand. Wash the filters with ice-cold wash buffer.

Quantification: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of clotiapine to

generate a competition curve.

Determine the IC₅₀ value (the concentration of clotiapine that inhibits 50% of specific

radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Clotiapine
The synthesis of clotiapine can be achieved through a multi-step process, with a key

intermediate being 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine.

Step 1: Synthesis of 11-Chloro-dibenzo[b,f][2][3]thiazepine
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Dibenzo[b,f][2][3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as

phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.

The reaction mixture is heated under reflux, and upon completion, the product, 11-chloro-

dibenzo[b,f][2][3]thiazepine, is isolated.

Step 2: Synthesis of 11-(1-Piperazinyl)dibenzo[b,f][2][3]thiazepine

The 11-chloro-dibenzo[b,f][2][3]thiazepine is then condensed with piperazine. This reaction is

typically carried out in a suitable solvent.

Step 3: Synthesis of Clotiapine (N-methylation)

The resulting 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine is then N-methylated at the

piperazine ring. This can be achieved using a methylating agent such as methyl iodide or by

reductive amination with formaldehyde and a reducing agent.

Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the D₂ and 5-

HT₂A receptors, the main targets of clotiapine.

Clotiapine Dopamine D₂ Receptor
(Gαi-coupled)

Antagonist Adenylyl CyclaseInhibits cAMPConverts ATP to Protein Kinase AActivates ↓ Neuronal Inhibition

Click to download full resolution via product page

Caption: Dopamine D₂ Receptor Signaling Pathway.
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Click to download full resolution via product page

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.

Experimental and Developmental Workflows
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Caption: General Antipsychotic Drug Development Workflow.
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Prepare Receptor Membranes

Set up Assay Plate
(Total, Non-specific, Competition)

Add Radioligand and Test Compound

Incubate to Equilibrium

Filter and Wash

Measure Radioactivity

Data Analysis (IC₅₀, Ki)

Click to download full resolution via product page

Caption: Competitive Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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